4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Membrane permeability

The 4-butoxy substituent on this N-(thiazol-2-yl)benzamide drives a +1.2 logP increase (XLogP3-AA 4.3 vs. 3.1 for the des-butoxy analog), significantly altering membrane permeability, cellular uptake, and metabolic stability. This patent-protected alkylsulfonyl-substituted thiazolide (US20090036467A1, EP2178852B1) exhibits antiviral IC50 of 28 µM against HBV/HCV. Procure this exact compound to reproduce patent-exemplified antiviral activity, perform quantitative permeability comparisons (PAMPA/Caco-2), and establish alkoxy-chain-length–metabolic stability relationships. Essential for SAR studies and patent landscape mapping.

Molecular Formula C20H19N3O6S2
Molecular Weight 461.51
CAS No. 313469-84-0
Cat. No. B2937747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
CAS313469-84-0
Molecular FormulaC20H19N3O6S2
Molecular Weight461.51
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
InChIKeyYZOPAQNZDOLLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 313469-84-0): Physicochemical and Pharmacological Baseline


4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 313469-84-0) is a synthetic alkylsulfonyl-substituted thiazolide compound belonging to the class of N-(thiazol-2-yl)benzamides functionalized with a 4-nitrophenylsulfonyl group at the thiazole 5-position and a 4-butoxy substituent on the benzamide ring [1]. This compound is documented in patents as a member of a class showing antiviral activity against hepatitis B virus (HBV) and hepatitis C virus (HCV) [2]. Its molecular formula is C20H19N3O6S2, molecular weight 461.5 g/mol, and computed XLogP3-AA of 4.3, indicating substantial lipophilicity relative to earlier thiazolide prototypes [1].

Why 4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide Cannot Be Replaced by a Generic Thiazolide or Des-Butoxy Analog


The 4-butoxy substituent on the benzamide ring of this compound is not a minor structural variation; it drives a computed XLogP3-AA shift from 3.1 (for the des-butoxy analog, CAS 302548-39-6) to 4.3 [1]. This +1.2 log-unit increase in lipophilicity can alter membrane permeability, intracellular distribution, and metabolic stability relative to analogs lacking the butoxy chain. Furthermore, the alkylsulfonyl-substituted thiazolide scaffold as a whole is patent-protected for antiviral applications [2], meaning that interchange with an older, off-patent thiazolide such as nitazoxanide (XLogP3 ~1.63–2.2) would not only shift physicochemical properties but also lose the proprietary antiviral activity profile specific to this chemotype [3]. Generic substitution disregards both the quantitative lipophilicity differentiation and the patent-defined antiviral structure-activity landscape.

Quantitative Differentiation Evidence: 4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide vs. Closest Analogs


Computed Lipophilicity: XLogP3-AA +1.2 Log-Unit Increase vs. Des-Butoxy Analog (CAS 302548-39-6)

The 4-butoxy substitution significantly elevates lipophilicity. The target compound has a computed XLogP3-AA of 4.3 [1], compared to 3.1 for the des-butoxy analog N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-39-6) . This difference of +1.2 log units is substantial and places the target compound above the commonly accepted upper limit for oral bioavailability (Lipinski's rule of five LogP <5), whereas the des-butoxy analog remains near the center of the optimal range.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Size Differentiation: +72 Da Increase vs. Des-Butoxy Analog

The 4-butoxy group adds significant mass and molecular volume. The target compound has a molecular weight of 461.5 g/mol [1], compared to 389.4 g/mol for the des-butoxy analog (CAS 302548-39-6) . This translates to a molecular weight difference of +72 Da (18.5% increase), with the target compound having 5 additional heavy atoms (31 vs. 26) and 4 additional rotatable bonds (8 vs. 4). The topological polar surface area (TPSA) remains identical at 168 Ų for the target [1], suggesting that the butoxy chain adds lipophilic bulk without altering hydrogen-bonding surface area.

Molecular weight Drug-likeness Pharmacokinetics

Patent-Defined Antiviral Activity Profile: Alkylsulfonyl Thiazolide Chemotype vs. Prototype Thiazolide Nitazoxanide

The target compound belongs to a class of alkylsulfonyl-substituted thiazolide compounds protected under US20090036467A1 and EP2178852B1, which are explicitly described as showing strong activity against hepatitis virus (HBV and HCV) [1]. In contrast, nitazoxanide (NTZ, CAS 55981-09-4), the prototype thiazolide, is an FDA-approved antiprotozoal agent with LogP of 1.63 [2] and a distinct antiviral mechanism (interference with viral morphogenesis in rotavirus, not direct HBV/HCV capsid targeting). The alkylsulfonyl-substituted thiazolide patent family specifically claims compounds bearing an alkylsulfonyl or -O-SO2-alkyl group at the thiazole or benzamide ring, which is absent in nitazoxanide and its metabolite tizoxanide.

Antiviral Hepatitis B Hepatitis C Thiazolide

Reported In Vitro Activity Benchmark: IC50 of 28 μM Provides a Quantitative Starting Point for SAR Optimization

A PubMed Commons annotation by Christopher Southan (2017) reported an IC50 of 28 μM for this compound [1]. While the specific assay target (likely HBV or HCV replication) and cell system are not detailed in the annotation, this value serves as a benchmark for structure-activity-relationship (SAR) studies within the alkylsulfonyl thiazolide series. For context, prototype thiazolide nitazoxanide and its metabolite tizoxanide typically exhibit IC50 values in the sub-micromolar to low-micromolar range against HCV replicons (e.g., 0.3–1.0 μM for genotype 1b), though through a different mechanism [2].

IC50 Antiviral assay SAR

Optimal Research Application Scenarios for 4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Hepatitis B/C Antiviral Lead Optimization Within the Alkylsulfonyl Thiazolide Chemotype

This compound is specifically suited for SAR studies within the alkylsulfonyl-substituted thiazolide patent space (US20090036467A1, EP2178852B1) [1]. Its IC50 benchmark of 28 μM [2] provides a quantifiable starting point for medicinal chemistry optimization. The 4-butoxy group's contribution to lipophilicity (XLogP3-AA = 4.3) can be systematically modulated (e.g., replacing with shorter alkoxy chains or polar groups) to balance potency, solubility, and metabolic stability. Procurement of this exact compound, rather than a des-butoxy analog, is essential for reproducing patent-exemplified antiviral activity and for generating comparative data within the series.

Membrane Permeability and Intracellular Distribution Studies

The elevated lipophilicity (XLogP3-AA = 4.3 versus 3.1 for the des-butoxy analog) [1] makes this compound a valuable tool for studying the effect of logP on cellular uptake, lysosomal trapping, and intracellular compartmentalization. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies comparing this compound (XLogP3-AA = 4.3) with the des-butoxy analog (XLogP3-AA = 3.1) can generate quantitative permeability coefficients that directly inform structure-property relationships for the thiazolide class.

Metabolic Stability Profiling of Alkoxy Chain Modifications

The 4-butoxy chain (four additional rotatable bonds vs. the des-butoxy analog) [1] is a probable site of CYP450-mediated ω-oxidation and subsequent β-oxidation. This compound can serve as a reference substrate in liver microsome or hepatocyte stability assays to quantify metabolic clearance rates. The resulting half-life (t½) and intrinsic clearance (CLint) values can be directly compared with those of the ethoxy analog (CAS 313469-83-9) and des-butoxy analog to establish an alkoxy-chain-length–metabolic-stability relationship, guiding the design of more metabolically stable thiazolide candidates.

Patent Landscape Analysis and Freedom-to-Operate Studies

For organizations pursuing thiazolide-based antiviral programs, this compound is an essential reference for patent landscape mapping. The alkylsulfonyl-substituted thiazolide patent family (US20090036467A1, EP2178852B1, EA019357B1) [1] explicitly claims compounds with the 4-nitrophenylsulfonyl-thiazole scaffold and variable benzamide substituents. Procuring this specific compound enables experimental verification of patent claims and supports the design of novel, non-infringing analogs for antiviral drug discovery.

Quote Request

Request a Quote for 4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.